N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea
CAS No.:
Cat. No.: VC10961414
Molecular Formula: C15H15ClN2OS
Molecular Weight: 306.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H15ClN2OS |
---|---|
Molecular Weight | 306.8 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)thiourea |
Standard InChI | InChI=1S/C15H15ClN2OS/c1-19-14-8-6-13(7-9-14)18-15(20)17-10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Standard InChI Key | OBEUKQGHYHHUHF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl |
Canonical SMILES | COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Structural Features
N-(4-Chlorobenzyl)-N'-(4-methoxyphenyl)thiourea is a disubstituted thiourea derivative. Its structure comprises a thiourea core () with two aromatic substituents:
-
A 4-chlorobenzyl group () attached to one nitrogen atom.
-
A 4-methoxyphenyl group () attached to the other nitrogen atom .
The compound’s SMILES notation is N(C(=S)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC
, reflecting the connectivity of its functional groups . Its InChIKey (OBEUKQGHYHHUHF-UHFFFAOYSA-N
) and exact mass (306.059362 g/mol) further confirm its identity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 306.81 g/mol | |
Exact Mass | 306.059362 g/mol | |
SMILES | N(C(=S)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC | |
InChIKey | OBEUKQGHYHHUHF-UHFFFAOYSA-N |
Synthesis Methods and Optimization
General Synthetic Pathways
Thiourea derivatives are typically synthesized via reactions between amines and thiocarbonyl-containing reagents. For N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea, two plausible routes are derived from patent literature :
-
Reaction of Dithiocarbamate Esters with Amines:
-
Isothiocyanate-Amine Coupling:
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4-Chlorobenzyl isothiocyanate reacts with 4-methoxyaniline in a polar solvent (e.g., ethanol) under reflux.
-
Patent-Based Synthesis (Adapted from US3188312A)
A modified method from the patent involves:
-
Preparation of Sodium N-(4-Chlorobenzyl)-dithiocarbamate:
-
4-Chlorobenzylamine reacts with carbon disulfide () and sodium hydroxide in water.
-
Reaction equation:
-
-
Reaction with 1,3-Propanesultone:
Physicochemical Properties
Spectral Characteristics
-
13C NMR: Computed spectra (via HOSE algorithm) indicate signals for the thiourea carbonyl (), aromatic carbons (), and methoxy groups () .
-
Mass Spectrometry: The exact mass (306.059362 u) aligns with the molecular formula, confirming purity .
Thermal and Solubility Data
While direct data for this compound is limited, analogous thioureas exhibit:
-
Melting Points: 50–160°C (e.g., N,N'-di-n-octyl-thiourea: 52–53°C; benzyl-thiourea: 160–161°C) .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) and poor solubility in water .
Research Applications and Biological Activity
Material Science Applications
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